

In Vitro Binding Affinity of Apixaban to Factor Xa: A Technical Guide

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Compound of Interest

Compound Name: *Apixaban*

Cat. No.: *B1684502*

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This technical guide provides a comprehensive overview of the in vitro studies investigating the binding affinity of **Apixaban** to its target, Factor Xa (FXa). **Apixaban** is a direct, selective, and orally bioavailable inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[1][2][3] Understanding the kinetics and thermodynamics of this interaction is paramount for the development and optimization of anticoagulant therapies.

Quantitative Analysis of Apixaban-Factor Xa Binding Affinity

The binding affinity of **Apixaban** to Factor Xa has been quantified using various in vitro techniques, yielding key parameters such as the inhibition constant (K_i), the dissociation constant (K_d), the half-maximal inhibitory concentration (IC_{50}), and the association (k_{on}) and dissociation (k_{off}) rate constants. These values collectively characterize the potency and binding dynamics of **Apixaban**.

Parameter	Value	Condition	Species	Reference
K _i	0.08 nM	25°C, vs. synthetic tripeptide substrate	Human	[4][5]
0.25 nM	37°C	Human	[1][2][6]	
0.62 nM	Prothrombinase complex	Human	[1][2]	
1.7 nM	Prothrombinase: prothrombin complex	Human	[1][2]	
0.16 nM	Rabbit			
1.3 nM	Rat			
1.7 nM	Dog			
IC ₅₀	1.3 nM	Thrombus-associated FXa	Human	[5]
340 to >1000 ng/mL	Human	[7]		
k _{on} (Association Rate)	~20 μM ⁻¹ s ⁻¹ (2 x 10 ⁷ M ⁻¹ s ⁻¹)	Human	[1][2][4]	
12 μM ⁻¹ s ⁻¹	Prothrombinase complex	Human	[1][2]	
4 μM ⁻¹ s ⁻¹	Prothrombinase: prothrombin complex	Human	[1][2]	
k _{off} (Dissociation Rate)	Dissociation half-life of 1-2 min	Human	[1][2]	
Dissociation half-life of 3.4 min	Human	[4]		

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical assays are employed to characterize the interaction between **Apixaban** and Factor Xa. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to determining the inhibition constant (K_i) and the mode of inhibition.

Principle: The rate of Factor Xa-catalyzed hydrolysis of a chromogenic substrate is measured in the presence and absence of **Apixaban**. The data are then fitted to kinetic models (e.g., Michaelis-Menten) to determine the K_i .

Detailed Methodology:

- Reagents and Buffers:
 - Purified human Factor Xa.
 - Chromogenic Factor Xa substrate (e.g., N- α -benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).
 - **Apixaban** stock solution (in DMSO).
 - Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and CaCl_2).
- Assay Procedure:
 - A series of dilutions of **Apixaban** are prepared in the assay buffer.
 - Factor Xa is pre-incubated with each concentration of **Apixaban** for a defined period to allow for binding equilibrium to be reached.
 - The reaction is initiated by the addition of the chromogenic substrate.
 - The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

- Control reactions without **Apixaban** are run in parallel.
- Data Analysis:
 - Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
 - The data are plotted as reaction velocity versus substrate concentration for each inhibitor concentration.
 - Non-linear regression analysis is used to fit the data to competitive, non-competitive, or mixed-inhibition models to determine the K_i .

Chromogenic Anti-Xa Assays

These assays are widely used in clinical and research settings to measure the activity of Factor Xa inhibitors in plasma.

Principle: The assay measures the residual activity of a known amount of exogenous Factor Xa after incubation with plasma containing an anti-Xa agent like **Apixaban**. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the inhibitor.

Detailed Methodology:

- Sample Preparation:
 - Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
- Assay Procedure:
 - Patient plasma or a calibrator plasma containing a known concentration of **Apixaban** is incubated with a reagent containing a fixed amount of bovine or human Factor Xa.
 - During this incubation, **Apixaban** in the plasma inhibits the added Factor Xa.
 - A chromogenic substrate for Factor Xa is then added.

- The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored compound (p-nitroaniline).
- The rate of color development is measured spectrophotometrically at 405 nm.
- Data Analysis:
 - A standard curve is generated using calibrators with known concentrations of **Apixaban**.
 - The concentration of **Apixaban** in the test sample is determined by interpolating its absorbance value on the standard curve.

Clotting Assays

Clotting-based assays, such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), assess the overall effect of anticoagulants on the coagulation cascade.

Principle: These assays measure the time it takes for plasma to clot after the addition of reagents that trigger different parts of the coagulation cascade. The prolongation of clotting time is indicative of the anticoagulant effect.

Detailed Methodology:

- Sample Preparation:
 - Citrated platelet-poor plasma is used.
- Prothrombin Time (PT) Assay:
 - The plasma sample is pre-warmed to 37°C.
 - Thromboplastin reagent (containing tissue factor and phospholipids) is added to initiate the extrinsic pathway of coagulation.
 - The time to fibrin clot formation is measured.
- Activated Partial Thromboplastin Time (aPTT) Assay:

- The plasma sample is incubated with an activator (e.g., silica, kaolin) and phospholipids to activate the intrinsic pathway.
- Calcium chloride is then added to initiate clot formation.
- The time to clot formation is measured.
- Data Analysis:
 - The clotting times of samples containing **Apixaban** are compared to those of control plasma. The concentration required to double the clotting time (EC_{2x}) can be determined.

Advanced Biophysical Techniques

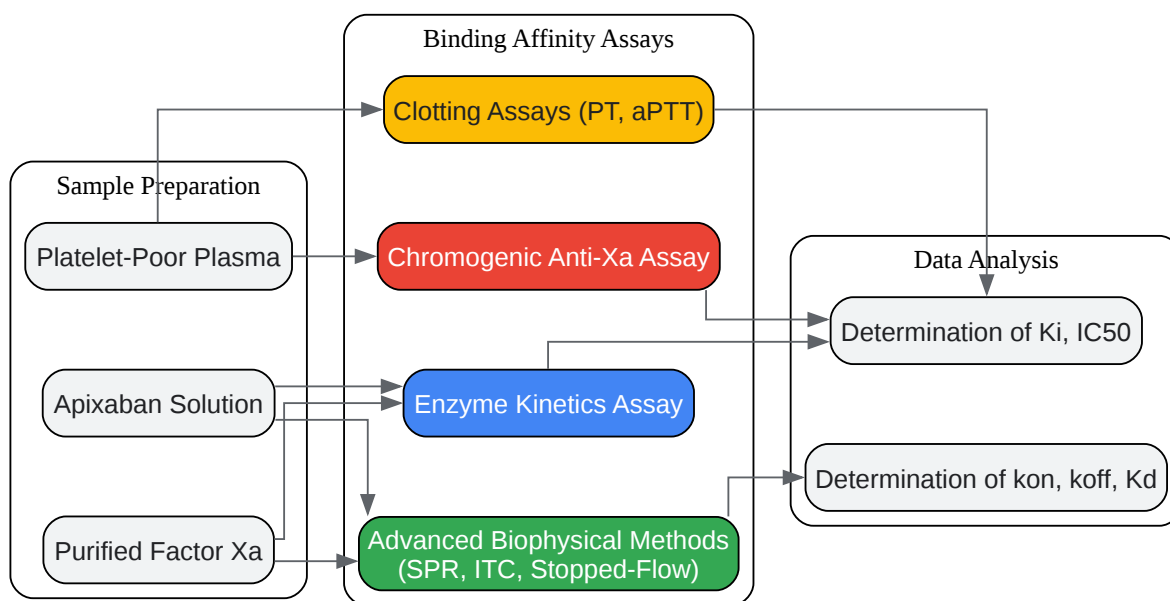
While detailed protocols for **Apixaban** are less commonly published, the following techniques are instrumental in providing deeper insights into the binding kinetics and thermodynamics.

- Surface Plasmon Resonance (SPR):
 - Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (**Apixaban**) to an immobilized ligand (Factor Xa). This allows for real-time monitoring of association and dissociation.
 - Generalized Protocol: Factor Xa is immobilized on a sensor chip. A solution of **Apixaban** is flowed over the chip surface, and the binding is detected as a change in the SPR signal. After the association phase, a buffer is flowed to monitor the dissociation. The resulting sensorgram is fitted to kinetic models to determine k_{on} and k_{off} , from which the K_a can be calculated.
- Isothermal Titration Calorimetry (ITC):
 - Principle: Directly measures the heat released or absorbed during the binding of a ligand (**Apixaban**) to a macromolecule (Factor Xa).
 - Generalized Protocol: A solution of **Apixaban** is titrated into a solution containing Factor Xa in a sample cell. The heat change associated with each injection is measured. The resulting thermogram provides information on the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH).

- Stopped-Flow Fluorescence Spectroscopy:
 - Principle: This technique rapidly mixes solutions of the enzyme and inhibitor and monitors the change in protein fluorescence (e.g., tryptophan fluorescence) upon binding.
 - Generalized Protocol: Solutions of Factor Xa and **Apixaban** are rapidly mixed in a stopped-flow apparatus. The change in the intrinsic fluorescence of Factor Xa upon **Apixaban** binding is monitored over time. The kinetic data can be fitted to determine the association and dissociation rate constants.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.



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